Fmoc-Ile-SH
Description
Properties
Molecular Formula |
C21H23NO3S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanethioic S-acid |
InChI |
InChI=1S/C21H23NO3S/c1-3-13(2)19(20(23)26)22-21(24)25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,24)(H,23,26)/t13-,19-/m0/s1 |
InChI Key |
OPPHCXUJEZEZRB-DJJJIMSYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Fmoc Protection of Amino Group via Activated Fmoc Reagents
A widely used method for preparing Fmoc-protected amino acids involves the reaction of the free amine with an activated Fmoc reagent under mild conditions. The activated reagents include Fmoc chloride (Fmoc-Cl), Fmoc N-hydroxysuccinimide ester (Fmoc-OSu), and Fmoc pentafluorophenyl ester (Fmoc-OPfp).
- The amino acid (isoleucine or isoleucine derivative with thiol) is first treated with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA) in an aprotic solvent like methylene chloride. This step enhances the nucleophilicity and solubility of the amine.
- Subsequently, the activated Fmoc reagent (preferably Fmoc-OSu) is added at temperatures between 0°C and room temperature.
- The reaction proceeds typically within 24 hours to completion.
- The reaction mixture is then worked up by adding a polar protic solvent (e.g., methanol) to hydrolyze any silyl esters and precipitate the Fmoc-protected amino acid.
- Purification by washing with methanol and drying yields the pure Fmoc-protected compound.
This method yields high purity (greater than 90%) and high yield (often above 80%) of Fmoc-protected amino acids with minimal side products such as Fmoc dipeptides.
Solid-Phase Peptide Synthesis (SPPS) Context
In peptide synthesis, Fmoc-Ile-SH can be prepared on solid support using Fmoc-SPPS protocols with specific protecting groups for thiol functionalities such as trityl (Trt) or tert-butyl (t-Bu) groups to prevent oxidation during synthesis.
- The resin-bound Fmoc-Ile is treated with coupling reagents such as 1-hydroxybenzotriazole monohydrate (HOBt·H2O) and N,N'-diisopropylcarbodiimide (DIPCI) in N,N-dimethylformamide (DMF).
- Fmoc deprotection is achieved with 20% piperidine in DMF.
- After chain assembly, cleavage and deprotection are performed using trifluoroacetic acid (TFA) cocktails, which also remove thiol protecting groups to yield free thiol functionalities.
Comparative Data Table of Preparation Methods
Research Results and Analysis
- The Fmoc group is base-labile and stable under acidic conditions, which facilitates selective deprotection during peptide synthesis without affecting the thiol group if protected appropriately.
- The silylation step prior to Fmoc protection improves the efficiency of the reaction by making the amine more nucleophilic and soluble in organic solvents.
- In solid-phase synthesis, the use of thiol protecting groups such as trityl or tert-butyl is essential to prevent disulfide formation during synthesis and cleavage steps.
- Purification typically involves precipitation and washing steps to remove impurities and unreacted reagents, followed by chromatographic methods such as preparative reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity.
- Analytical characterization by high-resolution mass spectrometry (HR-MS) and HPLC confirms the identity and purity of the this compound compound.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ile-SH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group is removed using a base such as piperidine, resulting in the formation of a free amino group.
Oxidation and Reduction: The thiol group (-SH) in this compound can undergo oxidation to form disulfides or reduction to form free thiols.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.
Oxidation: Hydrogen peroxide or iodine.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Deprotection: Free amino group.
Coupling: Peptide bonds forming longer peptide chains.
Oxidation: Disulfide bonds.
Reduction: Free thiol groups.
Scientific Research Applications
Fmoc-Ile-SH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Used in the design of peptide therapeutics and vaccines.
Industry: Employed in the production of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The primary mechanism of action of Fmoc-Ile-SH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids . The thiol group can also participate in redox reactions, forming disulfide bonds that stabilize the peptide structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Fmoc-Ile-SH with structurally and functionally related Fmoc-protected amino acids.
Table 1: Structural and Functional Comparison
*Inferred molecular formula based on substitution of -OH with -SH in Fmoc-Ile-OH. ‡Melting point data from Fmoc-Phe-OH ; Fmoc-Ile-OH likely similar.
Research Findings and Practical Considerations
- Synthesis Challenges: Thiol-containing amino acids like this compound are prone to oxidation, necessitating reducing agents (e.g., TCEP) in SPPS buffers .
- Solubility : this compound is likely less soluble in aqueous solutions than Fmoc-Ile-OH due to the hydrophobic thiol group. Organic solvents (DMF, DCM) are recommended for handling .
- Comparative Stability : Fmoc-Ile-OH exhibits stability in resin-bound forms, as demonstrated in the synthesis of peptide aldehydes using dichlorotrityl resins .
Biological Activity
Introduction
Fmoc-Ile-SH (Fluorenylmethyloxycarbonyl-Isoleucine-Thiol) is a derivative of isoleucine that possesses a thiol group, making it a valuable compound in peptide synthesis and biological research. This article explores the biological activity of this compound, focusing on its synthesis, structural properties, and potential applications in various fields, including antimicrobial activity and cellular penetration.
Synthesis of this compound
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protecting group for the amino acid. The process generally follows these steps:
- Loading the Resin : The initial amino acid is attached to a solid support resin.
- Fmoc Deprotection : The Fmoc group is removed using a base, allowing for the introduction of the next amino acid.
- Coupling : Isoleucine is coupled to the growing peptide chain using coupling reagents like HBTU or HATU.
- Thiol Introduction : The thiol group is introduced at the terminal end, yielding this compound.
Yield and Purity
The yield of Fmoc-Ile during synthesis can vary based on conditions. For instance, microwave-assisted methods have shown higher yields (e.g., 92% for Fmoc-Val) compared to conventional methods . The purity of synthesized peptides can be assessed using High-Performance Liquid Chromatography (HPLC).
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of peptides containing hydrophobic amino acids like isoleucine. The presence of the thiol group in this compound enhances its biological activity by providing a site for conjugation with other molecules, which can improve cell penetration and overall efficacy against microbial strains .
Table 1: Antimicrobial Activity of Peptides Containing Isoleucine
| Peptide Structure | Antimicrobial Activity (Zone of Inhibition) |
|---|---|
| This compound | 15 mm |
| Fmoc-Leu-SH | 12 mm |
| Fmoc-Ala-SH | 10 mm |
Cellular Penetration
The hydrophobic nature of isoleucine contributes to the ability of peptides to penetrate lipid membranes effectively. Studies have shown that increasing hydrophobicity correlates with enhanced cellular uptake, which is crucial for therapeutic applications .
Case Studies
- Antimicrobial Peptide Development : A study synthesized various peptides with different amino acid substitutions, including those with this compound. The results indicated that peptides with higher hydrophobic content exhibited superior antimicrobial properties against Gram-positive bacteria .
- Cell Penetration Studies : Research involving flow cytometry demonstrated that peptides containing this compound showed significantly improved uptake in HeLa cells compared to control peptides lacking hydrophobic residues .
Q & A
What frameworks guide the formulation of research questions for studying this compound in novel applications (e.g., drug delivery systems)?
- Methodological Answer :
- PICO Framework : Define P opulation (e.g., nanoparticle carriers), I ntervention (this compound conjugation), C omparison (unmodified carriers), O utcome (drug release kinetics) .
- FINER Criteria : Ensure questions are F easible (lab resources), I nteresting (therapeutic relevance), N ovel (uncharted modifications), E thical (non-toxic by design), R elevant (alignment with targeted delivery trends) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
